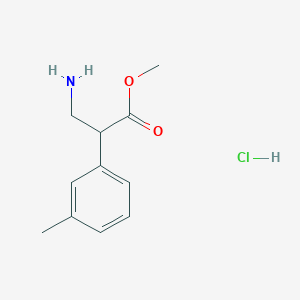
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C12H18ClNO2 and a molecular weight of 243.73 . The compound’s SMILES string is COC(C(CC1=CC=CC©=C1)CN)=O.Cl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 243.73 , and it has a specific InChI code and SMILES string that represent its molecular structure .Aplicaciones Científicas De Investigación
Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, leading to potent antimalarial properties against Plasmodium berghei in mice and primate models. These compounds showed potential for clinical trials in humans (Werbel et al., 1986).
Antidepressive Activity : Yuan (2012) reported the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, indicating its potential for further investigation as an antidepressant based on mice forced swimming tests (Yuan, 2012).
Enantioseparation Studies : Jin et al. (2020) successfully enantioseparated 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using countercurrent chromatography, which is important for creating enantiopure pharmaceutical compounds (Jin et al., 2020).
Cytostatic Potential : Schwieger and Unterhalt (1992) synthesized phosphoramidic dichlorides with potential cytostatic activity, a key area in cancer research (Schwieger & Unterhalt, 1992).
Chemical Synthesis and Conformational Properties : Tye and Skinner (2002) described the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting the importance of such compounds in understanding molecular interactions and conformational properties (Tye & Skinner, 2002).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized compounds with antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity, showcasing the relevance of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Uterine Relaxant Activity : Viswanathan et al. (2005) developed compounds based on the pharmacophore for potent uterine relaxant activity, which could have implications in gynecological pharmacotherapy (Viswanathan et al., 2005).
Biocatalysis in Drug Research : Li et al. (2013) explored the use of Methylobacterium for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important process in pharmaceutical synthesis (Li et al., 2013).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to accurately describe its mode of action. Given its structural features, it is plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and dust formation .
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in certain cell lines, this compound can activate signaling cascades that promote cell proliferation and differentiation. Conversely, it may also induce apoptosis in specific cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, thereby modulating metabolic pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in cellular physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. The compound’s stability may vary depending on the experimental conditions, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPFLRCRFVHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



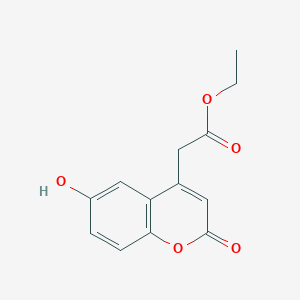
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)
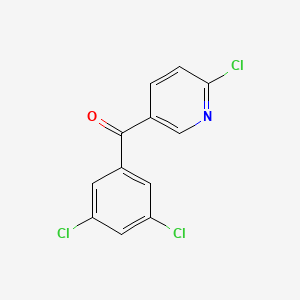
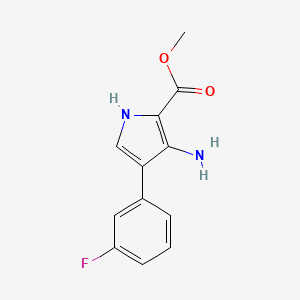
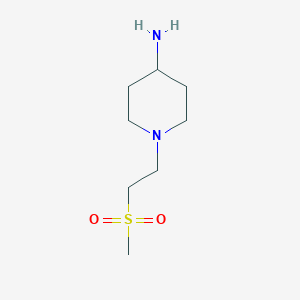
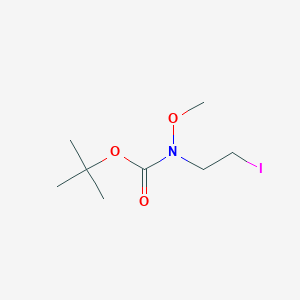

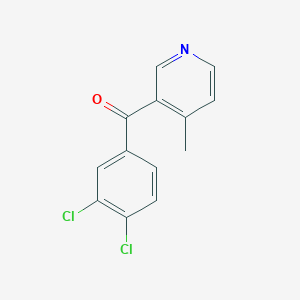
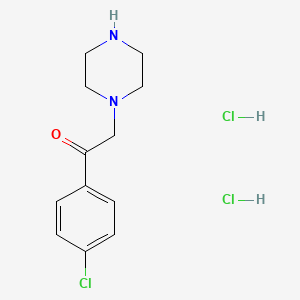
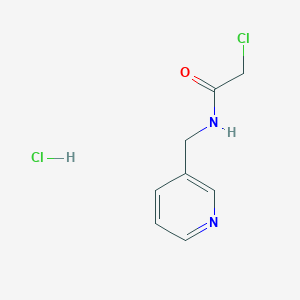
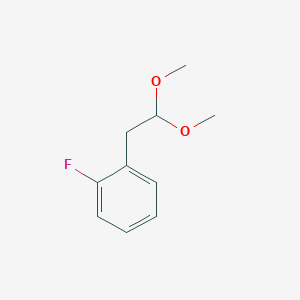
![[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1463409.png)
